Glycerol 1,3-Dimethacrylate
Description
Role as a Cross-linking Agent in Polymer Material Formulations
The primary function of Glycerol (B35011) 1,3-dimethacrylate in polymer formulations is as a cross-linking agent. musechem.com Its two methacrylate (B99206) groups can participate in polymerization reactions, effectively linking long polymer chains together to form a robust, three-dimensional network. musechem.com This cross-linking action significantly improves the mechanical strength, stiffness, hardness, durability, and dimensional stability of the resulting polymer. sigmaaldrich.com The formation of these highly crosslinked polymer networks is essential for creating materials with high performance characteristics. sigmaaldrich.com For instance, in dental composites, the cross-linking provided by GDMA is critical for achieving the necessary hardness and durability. sigmaaldrich.com
Applications of Glycerol 1,3-Dimethacrylate in Advanced Materials
The versatile nature of this compound has led to its use in a variety of advanced material applications. sigmaaldrich.com
GDMA is utilized in the formulation of optical materials. sigmaaldrich.com Its ability to form clear, cross-linked polymers with specific refractive indices makes it a valuable component in this field.
In the field of photolithography, which involves using light to create patterned thin films, GDMA can be a component of the photoresist formulations. sigmaaldrich.comgoogle.com Its polymerizable nature allows it to be selectively cured by light, forming the desired patterns.
This compound and its derivatives have been explored for ophthalmic applications, particularly in the development of intraocular lenses (IOLs). tandfonline.commdpi.com Research has shown that using specific crosslinking agents, such as glycerol 1,3-diglycerolate diacrylate, can reduce the incidence of glistening, which is the formation of water vacuoles within the IOL material. tandfonline.com This highlights the importance of the cross-linker's chemical structure in determining the final properties of the ophthalmic device.
While glycerol itself is a well-known plasticizer used to increase the flexibility of materials, this compound's role is primarily as a cross-linker which imparts rigidity. scielo.brresearchgate.netresearchgate.net However, the strategic incorporation of different monomers and oligomers in a formulation containing GDMA can be used to tailor the final flexibility of the polymer network.
GDMA is a common ingredient in the formulation of resins, coatings, and paints. sigmaaldrich.comspecialchem.com Its ability to form a durable, cross-linked network upon curing contributes to the chemical resistance and long-term performance of these protective and decorative finishes. google.com Electron beam curing of formulations containing GDMA has been shown to be an effective method for hardening these materials. google.com
Research Findings on this compound
| Property | Value | Source |
| Molecular Formula | C11H16O5 | nih.govalfa-chemistry.com |
| Molecular Weight | 228.24 g/mol | nih.govsigmaaldrich.comalfa-chemistry.com |
| Density | 1.12 g/mL at 25 °C | chemicalbook.comchemsrc.compolysciences.com |
| Boiling Point | 120 °C at 1 mm Hg | chemicalbook.comchemsrc.com |
| Refractive Index | n20/D 1.472 | chemicalbook.comchemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-7(2)10(13)15-5-9(12)6-16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHMGFSAURFQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103135-96-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(2-hydroxy-1,3-propanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103135-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5062009 | |
| Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1830-78-0, 28497-59-8 | |
| Record name | 2-Hydroxy-1,3-dimethacryloxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glycerol 1,3-dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of 2-hydroxy-1,3-propanediyl bismethacrylate and 101525-90-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-hydroxy-1,3-propanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 2-methyl-, diester with 1,2,3-propanetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCEROL 1,3-DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VNY892Q3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis Methodologies and Polymerization Mechanisms of Glycerol 1,3 Dimethacrylate Based Systems
Free Radical Polymerization of Glycerol (B35011) 1,3-Dimethacrylate
Free radical polymerization is a primary method for synthesizing polymers from glycerol 1,3-dimethacrylate (GDM) and other glycerol-based monomers. researchgate.netum.edu.uy This versatile technique can be initiated through various means, including chemical initiators and ultraviolet (UV) light, to produce cross-linked polymer networks. um.edu.uynih.gov The resulting polymer's structure and properties are influenced by the reaction conditions. um.edu.uy
Photo-initiated polymerization is recognized as an environmentally favorable process that aligns with the principles of Green Chemistry. nih.gov This method is characterized by its speed and energy efficiency, as it can be performed at room temperature and initiated rapidly upon irradiation. nih.gov For methacrylate (B99206) monomers, several photoinitiators have proven effective, including 2,2-dimethoxy-2-phenylacetophenone, 2-hydroxy-2-methylpropiophenone (B179518) (Darocur-1173), and benzoin (B196080) methyl ether. mdpi.com In specific studies involving glycerol dimethacrylate, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide has been used as the photoinitiator. nih.gov
Photo-initiated free-radical polymerization is a key technique for synthesizing monolithic materials based on polymethacrylates. daneshyari.com Polymer monoliths are rigid, porous structures prepared by in-situ polymerization of monomers and cross-linkers within a mold, such as a capillary tube. mdpi.commdpi.com The process involves a polymerization mixture that phase separates into polymer-rich domains and a solvent-rich phase, which, after removal of the solvent, forms an interconnected network of pores. nih.gov
The preparation of poly(this compound) (poly-GDM) monoliths often involves dissolving the monomer and an initiator in a porogenic solvent system. nih.govdaneshyari.com For instance, rigid methacrylate-based polymer monoliths with well-defined macropores have been synthesized from this compound using living radical polymerization, a technique that offers precise control over the polymer structure. kyoto-u.ac.jp The morphology of these monoliths, which is crucial for their application, is heavily dependent on the composition of the polymerization mixture, particularly the porogens used. nih.gov
Table 1: Components for Photo-initiated Monolith Synthesis
| Component Type | Example | Function | Reference |
|---|---|---|---|
| Monomer/Cross-linker | This compound (GDM) | Forms the polymer backbone and cross-links | kyoto-u.ac.jp |
| Photoinitiator | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Initiates polymerization upon UV exposure | nih.gov |
| Porogen | Toluene (B28343), Cyclohexanol (B46403), Polystyrene, Poly(ethylene oxide) | Creates the macroporous structure | nih.govnih.govkyoto-u.ac.jp |
Photo-initiated Free Radical Polymerization
Role of Porogens in Macroporous Structure Formation
Low Molecular Mass Porogens (e.g., cyclohexanol, toluene, dodecanol (B89629), heptane)
Low molecular mass solvents are commonly employed as porogens. The selection of a specific solvent depends on its thermodynamic quality for the monomer versus the resulting polymer. A poor solvent for the polymer will induce phase separation earlier in the polymerization process. For example, toluene has been used as a porogenic solvent in the preparation of poly-GDM monoliths, resulting in a structure characterized by agglomerated globules. nih.govdaneshyari.com Other solvents like cyclohexanol and dodecanol have also been utilized in similar methacrylate-based systems to create porous materials. nih.govtandfonline.com The use of a nonsolvent, such as n-heptane, can induce pore formation through a mechanism known as χ-induced syneresis. ugent.be
Polymeric Porogens (e.g., polystyrene, poly(ethylene oxide), poly(dimethyl siloxane))
The use of polymeric porogens offers another level of control over the morphology of monolithic structures. nih.govacs.org When a polymer is used as a porogen, phase separation is driven by the thermodynamic incompatibility between the forming polymer network and the polymeric porogen. daneshyari.com
The introduction of high molecular weight polystyrene (PS) as a porogen in the polymerization of GDM has been shown to transform the monolith's morphology from an aggregated globular form to a three-dimensionally continuous skeletal structure. nih.govdaneshyari.com This change is attributed to the viscoelastic properties of the PS solution, which delay the phase separation dynamics. nih.gov Similarly, poly(ethylene oxide) (PEO) has been used to create bicontinuous porous structures in poly-GDM monoliths, with the final properties depending on the relative percentages of the monomer and PEO. nih.govkyoto-u.ac.jp
Table 2: Effect of Porogen Type on Poly-GDM Monolith Morphology
| Porogen Type | Example | Resulting Morphology | Reference |
|---|---|---|---|
| Low Molecular Mass | Toluene | Typical agglomerated globular structure | nih.govdaneshyari.com |
| Polymeric | High Molecular Weight Polystyrene (PS) | Three-dimensionally continuous skeletal structure | nih.gov |
| Polymeric | Poly(ethylene oxide) (PEO) | Bicontinuous porous structure | nih.govkyoto-u.ac.jp |
Suspension polymerization is a widely used technique for producing spherical polymer particles, or microbeads, in the size range of 10–1000 μm. tandfonline.comtandfonline.com The process involves dispersing an organic phase, which contains the monomer, a cross-linker, and an initiator, into an immiscible continuous phase, typically water. tandfonline.com A stabilizer is used to prevent the droplets from coalescing. tandfonline.comtandfonline.com
A new class of hydrophilic and spherical microbeads has been synthesized via suspension copolymerization of glycerol dimethacrylate (GDM) and glycerol 1,3-diglycerolate diacrylate (GDGDA). tandfonline.comtandfonline.com In a typical procedure, the organic monomer phase, containing GDM, a diluent such as cyclohexanol, and an initiator like benzoyl peroxide, is dispersed in an aqueous solution of a stabilizer, such as poly(vinyl alcohol). tandfonline.comtandfonline.com The polymerization is then carried out under heating and stirring. tandfonline.com The resulting poly(GDM) microbeads are hydrophilic due to the presence of hydroxyl groups. tandfonline.comtandfonline.com The average size, size distribution, and swelling behavior of the microbeads can be controlled by adjusting parameters like the monomer-to-diluent ratio and the stirring rate. tandfonline.com
Table 3: Typical Components for Suspension Polymerization of GDM Microbeads
| Component | Example | Role | Reference |
|---|---|---|---|
| Monomer/Cross-linker | This compound (GDM) | Forms the polymer microbeads | tandfonline.comtandfonline.com |
| Continuous Phase | Water | Suspends the monomer droplets | tandfonline.comtandfonline.com |
| Diluent (Porogen) | Cyclohexanol | Acts as a solvent within the monomer droplets | tandfonline.comtandfonline.com |
| Initiator | Benzoyl Peroxide (BPO) | Starts the polymerization reaction | tandfonline.com |
| Stabilizer | Poly(vinyl alcohol) (PVA) | Prevents droplet agglomeration | tandfonline.comtandfonline.com |
Suspension Polymerization for Microbead Synthesis
Aqueous Suspension Medium Techniques
The synthesis of this compound (GDMA)-based systems via suspension polymerization utilizes a protocol where hydrophilic monomers are copolymerized in an aqueous medium. tandfonline.comtandfonline.comtandfonline.com A new class of spherical and swellable microbeads can be obtained through this method. tandfonline.com In a typical procedure, the continuous phase is prepared by dissolving a stabilizer, such as poly(vinyl alcohol), in distilled water. tandfonline.com This aqueous medium serves to suspend the dispersed organic monomer phase, facilitating the formation of distinct spherical droplets where polymerization will occur. tandfonline.com This technique has been successfully applied to produce highly hydrophilic poly(GDMA-co-glycerol-1,3-diglycerolate diacrylate) microbeads, which possess hydroxyl functionalities from both crosslinking agents. tandfonline.comtandfonline.com
Organic Phase Composition and Diluents
The organic, or monomer, phase in the suspension polymerization of GDMA is a critical component that dictates the properties of the final microbeads. This phase typically comprises the monomer (GDMA), a free-radical initiator, and a porogenic diluent. tandfonline.comtandfonline.com
Monomers: this compound (GDMA) is used as a crosslinking agent. tandfonline.com It can be copolymerized with other monomers, such as glycerol 1,3-diglycerolate diacrylate (GDGDA), to tailor the hydrophilicity and functionality of the resulting beads. tandfonline.com
Initiator: A common initiator dissolved within the monomer phase is benzoyl peroxide (BPO). tandfonline.com
Diluents: A diluent, or porogen, is included in the organic phase to create pores within the polymer matrix. Cyclohexanol is a frequently used diluent in these systems. tandfonline.comtandfonline.comtandfonline.com The use of a good solvent like toluene tends to result in smaller pores, while a non-solvent like dodecanol leads to larger microglobules. The ratio of monomer to diluent is a key parameter that can be adjusted to control the final properties of the microbeads. tandfonline.comtandfonline.com
A representative formulation for the organic phase in a laboratory setting is detailed in the table below.
| Component | Example Amount | Role |
| This compound (GDMA) | 2 mL | Monomer/Crosslinker |
| Glycerol 1,3-diglycerolate diacrylate (GDGDA) | 2 mL | Comonomer/Crosslinker |
| Cyclohexanol | 4 mL | Diluent (Porogen) |
| Benzoyl Peroxide (BPO) | 80 mg | Initiator |
Stabilizers in Suspension Polymerization (e.g., poly(vinyl alcohol))
Stabilizers are essential in suspension polymerization to maintain the dispersion of monomer droplets and prevent their coalescence into a bulk polymer mass. google.com For GDMA-based systems, poly(vinyl alcohol) (PVA) is a commonly employed stabilizer. tandfonline.comtandfonline.comtandfonline.com The stabilizer is dissolved in the continuous aqueous phase and adsorbs onto the surface of the monomer droplets, forming a protective layer that provides steric hindrance. researchgate.net This layer decreases the interfacial tension between the organic droplets and the aqueous medium, preventing droplet agglomeration during the critical stages of polymerization. tandfonline.comresearchgate.net The choice and concentration of the stabilizer are crucial for controlling the stability of the suspension and the particle size distribution of the final polymer beads. google.comresearchgate.net
| Stabilizer | Typical Concentration & Properties | Function |
| Poly(vinyl alcohol) (PVA) | 500 mg in 50 mL water (1% w/v). tandfonline.com Typically 87–89% hydrolyzed with a molecular weight of 85,000–146,000. tandfonline.com | Disperses the organic phase in the aqueous medium and prevents coalescence of monomer droplets. tandfonline.comtandfonline.com |
Control of Microbead Morphology and Size
The morphology and size of the resulting microbeads are critical parameters that influence their application. In the suspension polymerization of GDMA, these characteristics can be precisely controlled by manipulating the polymerization conditions. tandfonline.com
Key control parameters include:
Stirring Rate: The agitation speed of the polymerization mixture is a highly effective variable for controlling the average size of the beads. tandfonline.com An increase in the stirring rate generally leads to smaller droplet sizes due to higher shear forces, resulting in smaller microbeads. tandfonline.com
Monomer/Diluent Ratio: Altering the ratio of monomers to the porogenic diluent within the organic phase affects the porous structure and swelling behavior of the microbeads. tandfonline.comtandfonline.com
Monomer Composition: In copolymerization systems, varying the ratio of different monomers, such as the GDMA/GDGDA ratio, can influence the size distribution and swelling properties of the final gel beads. tandfonline.com
The following table illustrates the effect of the stirring rate on the average size of poly(GDMA-co-GDGDA) microbeads.
| Stirring Rate (rpm) | Resulting Microbead Characteristics |
| 250 | Larger average bead size |
| 500 | Intermediate bead size |
| 750 | Smaller bead size |
| 1000 | Smallest average bead size |
Data derived from findings indicating that stirring rate is an effective variable for size control. tandfonline.com
Radical Polymerization in Supercritical Carbon Dioxide for Mesoporous Microbeads
An alternative to traditional liquid-phase polymerization is the use of supercritical carbon dioxide (scCO₂) as the reaction medium. nih.gov This technique is particularly attractive for creating porous polymer structures because scCO₂ is non-toxic, non-flammable, inexpensive, and its solvent properties can be finely tuned by adjusting pressure and temperature. nih.gov
In this method, the monomer and initiator are dissolved in scCO₂. As polymerization proceeds, the growing polymer chains become insoluble and precipitate, a process known as polymerization-induced phase separation. kyoto-u.ac.jpnih.gov This separation can be controlled to form a bicontinuous structure, which, after the removal of the scCO₂ by simple depressurization, results in a macroporous polymer monolith or microbeads. nih.govkyoto-u.ac.jp This approach eliminates the need for washing steps to remove residual organic solvents. nih.gov While specific examples for GDMA microbeads are less detailed, the principle has been applied to other methacrylate-based crosslinkers like trimethylolpropane (B17298) trimethacrylate to generate well-defined macroporous structures. nih.govkyoto-u.ac.jp The process has been successfully used for the polymerization of various methacrylates in scCO₂. acs.org
Living Radical Polymerization Techniques
Living radical polymerization methods offer enhanced control over polymer architecture, including molecular weight, polydispersity, and functionality. These techniques are distinguished by the reversible deactivation of growing polymer chains, which allows for the synthesis of well-defined polymers. springernature.com
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile form of reversible deactivation radical polymerization that is applicable to a wide range of monomers, including methacrylates. kyoto-u.ac.jpspringernature.com The fundamental principle of ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain (capped with a halogen) and a transition metal complex (activator). springernature.com This process maintains a low concentration of active radicals at any given time, suppressing termination reactions and enabling controlled chain growth. mdpi.com
ATRP has been utilized to modify the surface of pre-formed poly(GDMA) particles. tandfonline.com In one study, poly(GDMA) particles were used as a substrate for surface-initiated ATRP. tandfonline.com This involved grafting poly(2-(dimethylamino)ethyl methacrylate) (PDMAEM) brushes from the surface of the poly(GDMA) microbeads. tandfonline.com This modification introduces new functionalities to the particles, such as thermosensitivity and positively charged amino groups, which can facilitate cell attachment and proliferation. tandfonline.com The ability to graft polymer chains from the surface demonstrates the utility of ATRP in creating functional, hybrid materials based on a GDMA core. tandfonline.com
Synthesis of Cross-linked Macroporous Polymer Gels
Surface-Initiated Atom Transfer Radical Polymerization for Grafting
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a powerful technique for modifying the surfaces of materials by grafting polymer chains. This "grafting from" approach has been applied to poly(this compound) (poly(G13DMA)) particles.
In one study, poly(G13DMA) particles were first synthesized, and then polymer brushes of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEM) were grafted from their surface using SI-ATRP. tandfonline.com This process covalently links the PDMAEM chains to the poly(G13DMA) core, creating particles with a core-shell structure. The presence of the grafted PDMAEM brushes, which contain positively charged amino groups, was found to facilitate cell attachment and proliferation, demonstrating the ability of SI-ATRP to impart new functionalities to G13DMA-based materials. tandfonline.com
Copolymerization Studies Involving this compound
This compound is frequently copolymerized with a variety of other monomers to tailor the properties of the final polymer network for specific applications, such as in dental resins and hydrophilic microbeads. ufc.brsigmaaldrich.com
With Other Methacrylate Monomers
G13DMA is often included in dental resin formulations, where it is copolymerized with other methacrylate monomers to form a highly cross-linked polymer matrix. sigmaaldrich.com These materials require high stiffness, durability, and specific mechanical properties.
Diurethane Dimethacrylate (DUDMA) and Urethane (B1682113) Dimethacrylate (UDMA): G13DMA is used as a cross-linking agent in polymer matrices with monomers like DUDMA and UDMA for applications such as 3D-printable antimicrobial composites. sigmaaldrich.com In experimental self-etch dental adhesives, G13DMA has been investigated as a replacement for 2-hydroxyethyl methacrylate (HEMA), in formulations also containing UDMA. ufc.brscribd.com These studies showed that replacing HEMA with G13DMA can lead to better polymerization, improved mechanical properties, and lower water sorption. ufc.br
Bisphenol A Glycerolate Dimethacrylate (Bis-GMA) and Triethylene Glycol Dimethacrylate (TEGDMA): Dental composites are commonly based on copolymers of Bis-GMA and TEGDMA. mdpi.commdpi.comnih.govresearchgate.net G13DMA, with its hydroxyl group and cross-linking ability, is used as a diluent and comonomer in such systems to modify properties like viscosity and hydrolytic resistance. researchgate.netresearchgate.net
2-Hydroxyethyl Methacrylate (HEMA): Hydrophilic macroporous monolithic materials have been synthesized through the photo-initiated free-radical copolymerization of HEMA and G13DMA. researchgate.net The inherent hydrophilicity of both monomers, each containing a hydroxyl group, is beneficial for creating materials with specific water interaction properties. researchgate.netresearchgate.net
Table 2: Examples of Methacrylate Monomers Copolymerized with G13DMA
| Monomer | Abbreviation | Common Application Area | Reference |
| Diurethane Dimethacrylate | DUDMA | Dental Composites | sigmaaldrich.com |
| Urethane Dimethacrylate | UDMA | Dental Adhesives, Composites | ufc.brsigmaaldrich.com |
| Bisphenol A Glycerolate Dimethacrylate | Bis-GMA | Dental Resins, Composites | researchgate.netmdpi.com |
| Triethylene Glycol Dimethacrylate | TEGDMA | Dental Resins, Composites | researchgate.netresearchgate.net |
| 2-Hydroxyethyl Methacrylate | HEMA | Dental Adhesives, Hydrogels | researchgate.netufc.br |
With Acrylate (B77674) Monomers
The copolymerization of G13DMA with acrylate monomers, particularly those with hydrophilic characteristics, has been explored to create functional microbeads and other materials.
Monomers with Hydroxyl, Carboxyl, or Amine Functionalities
To introduce specific functionalities and responsiveness into G13DMA-based polymers, it is often copolymerized with monomers containing hydroxyl, carboxyl, or amine groups.
Hydroxyl Functionality: As discussed, the copolymerization of G13DMA with monomers like GDGDA and HEMA introduces additional hydroxyl groups, enhancing the hydrophilicity of the resulting polymer. researchgate.nettandfonline.comtandfonline.com G13DMA itself contains a hydroxyl group, contributing to this property. researchgate.net
Carboxyl Functionality: Monodisperse, cross-linked microgel particles carrying both hydroxyl and carboxyl functionalities have been synthesized via single-stage precipitation polymerization. acs.org This was achieved by copolymerizing G13DMA with methacrylic acid (MAA) in a toluene and acetonitrile (B52724) medium. acs.org The resulting particles exhibit a core-shell structure where the swelling is controlled by the ionization of the carboxyl groups from MAA located on the shell layer. acs.org Bifunctional microbeads with hydroxyl-carboxyl groups have also been prepared by including MAA in the suspension copolymerization of G13DMA and GDGDA. tandfonline.comtandfonline.com
Amine Functionality: Bifunctional microbeads carrying both hydroxyl and amine groups can be created by incorporating an amine-containing functional monomer, such as 2-(dimethylamino)ethyl methacrylate (DMAEM), into the suspension copolymerization of G13DMA and GDGDA. tandfonline.comtandfonline.com This imparts the beads with cationic characteristics, which can be useful for various biomedical and biotechnological applications. tandfonline.com
Impact of Co-initiators on Polymerization
Non-toxic Co-initiators (e.g., glycerol, inositol)
In line with the principles of green chemistry, research has focused on replacing traditionally used toxic co-initiators with biocompatible and non-toxic alternatives. walshmedicalmedia.comresearchgate.net Among these, simple polyalcohols like glycerol and inositol (B14025) have been investigated for their potential in dimethacrylate resin polymerization. scielo.br
Glycerol has been studied as an inexpensive and non-toxic co-initiator. researchgate.netmdpi.com Investigations into its use with dimethacrylate monomers, such as Diurethane dimethacrylate (UDMA) and Bisphenol A glycerolate (Bis-GMA), show that its addition causes minimal changes to the thermal stability of the final polymer. researchgate.net However, it can influence the degree of conversion. researchgate.net The camphorquinone/glycerol (CQ/glycerol) system has demonstrated good conversion velocity and high total conversion for certain monomers, positioning it as a viable substitute for conventional toxic systems. scielo.br For instance, in the polymerization of Triethylene glycol dimethacrylate (TEGDMA), the CQ/glycerol system achieved a higher degree of conversion than the standard system utilizing a tertiary amine. scielo.br
Inositol , another non-toxic polyalcohol, has also been explored as a co-initiator to replace tertiary amines. scielo.br Studies show that the effectiveness of inositol can be monomer-dependent. While it may result in a slower conversion rate compared to other systems for some monomers, for others like Bisphenol A ethoxylate (Bis-EMA), it can be a suitable choice, particularly when considering the velocity of the conversion process. scielo.br
Comparison with Traditional Co-initiators (e.g., tertiary amines)
The conventional co-initiators used in dental and other industrial resin systems are often tertiary amines, such as ethyl-p-dimethylaminobenzoate (EDMAB). scielo.brwalshmedicalmedia.com These amines are effective at accelerating the polymerization rate when paired with a photosensitizer like camphorquinone. mdpi.com The mechanism involves the transfer of an electron from the amine to the excited camphorquinone, followed by proton transfer, which generates an active amine radical that initiates the polymerization. mdpi.com
Despite their efficiency, a significant drawback of traditional tertiary amines is their potential toxicity and the risk of unreacted molecules leaching from the cured polymer. google.comconicet.gov.ar This has prompted the search for safer alternatives. walshmedicalmedia.com
Direct comparisons reveal that non-toxic co-initiators can perform comparably to, and in some cases better than, traditional tertiary amines. The choice of the initiator system, however, does not appear to significantly affect the thermal stability or thermal degradation events of the resulting dimethacrylate polymers. scielo.brresearchgate.net
The degree of conversion (%DC), a critical measure of polymerization efficiency, varies depending on the monomer and the initiator system used. For example, research has shown that for the monomer TEGDMA, a system using glycerol as a co-initiator can achieve a higher degree of conversion (96.31%) compared to a system using a traditional tertiary amine (86.05%). scielo.br For UDMA, the CQ/tertiary amine system yields the highest conversion, but the CQ/glycerol system is a close and viable alternative. scielo.br In the case of Bis-GMA, all initiator systems, including those with glycerol and inositol, result in a similar total conversion. scielo.br
Below is a table summarizing the comparative performance of different initiator systems on the degree of conversion for various dimethacrylate monomers.
Table 1: Degree of Conversion (%DC) with Different Initiator Systems
| Monomer | Initiator System | Total Conversion (%DC) |
|---|---|---|
| UDMA | CQ / Tertiary Amine | 58.01% |
| CQ / Glycerol | 52.07% | |
| CQ / Inositol | 39.52% | |
| TEGDMA | CQ / Tertiary Amine | 86.05% |
| CQ / Glycerol | 96.31% | |
| CQ / Inositol | 73.66% | |
| Bis-GMA | CQ / Tertiary Amine | 32.35% |
| CQ / Glycerol | 29.06% | |
| CQ / Inositol | 30.51% | |
| Bis-EMA | CQ / Tertiary Amine | 54.38% |
| CQ / Glycerol | 52.22% | |
| CQ / Inositol | 51.57% |
Data sourced from a study by Alarcon et al. scielo.br
These findings suggest that for many applications, non-toxic co-initiators like glycerol can effectively replace traditional tertiary amines without compromising, and sometimes even improving, the degree of monomer conversion. scielo.br
Polymer Network Structure and Properties of Glycerol 1,3 Dimethacrylate Based Materials
Cross-linking Density and its Influence
The formation of a three-dimensional polymer network through the polymerization of Glycerol (B35011) 1,3-dimethacrylate's (GDMA) two methacrylate (B99206) groups results in a highly cross-linked structure. musechem.com This cross-linking is fundamental to the enhanced mechanical strength, durability, and dimensional stability of the polymer.
The cross-link density, or the number of effective cross-links per unit volume, is a critical factor influencing the properties of the polymer network. researchgate.net In GDMA-based materials, a higher cross-link density contributes to increased structural stability. researchgate.net Studies have shown that experimental adhesives containing GDMA exhibit higher rubbery moduli, which is indicative of a higher cross-link density. researchgate.netpocketdentistry.comnih.gov This increased density, however, can also lead to a decrease in the homogeneity of the polymer network structure. researchgate.netpocketdentistry.comnih.gov
Degree of Conversion in Polymerization
The degree of conversion (DC), which quantifies the percentage of monomer double bonds that have reacted to form the polymer network, is a crucial parameter in the polymerization of Glycerol 1,3-dimethacrylate (GDMA). researchgate.net The DC is influenced by several factors, including the chemical structure of the monomers, the initiator system used, and the polymerization conditions. pocketdentistry.comnih.govresearchgate.net
In studies comparing GDMA with other monomers, the degree of conversion has been shown to vary. For instance, in experimental dental adhesives, the DC was found to increase with a greater number of ethylene (B1197577) glycol units in the monomer. pocketdentistry.comnih.gov Research has also demonstrated that replacing 2-hydroxyethyl methacrylate (HEMA) with GDMA in simplified dental adhesives can lead to a higher degree of conversion. ufc.br Specifically, etch-and-rinse and self-etch adhesives containing GDMA showed significantly higher DC values (86.2 ± 6.4% and 84.2 ± 3.7%, respectively) compared to a HEMA-containing etch-and-rinse adhesive (66.4 ± 10.3%). ufc.br
The initiator system also plays a significant role. Studies have explored the use of non-toxic co-initiators like glycerol in the photopolymerization of dimethacrylate resins. scielo.br While the addition of glycerol caused few changes to the thermal stability of the polymers, certain dimethacrylate systems, such as those with urethane (B1682113) dimethacrylate (UDMA) and bisphenol A-glycidyl methacrylate (Bis-GMA), demonstrated favorable degrees of conversion when combined with glycerol. researchgate.net
The following table presents the degree of conversion for various dimethacrylate polymers using different initiator systems.
| Monomer | Initiator System | Degree of Conversion (%) |
| UDMA | CQ/Glycerol | Good conversion results |
| Bis-GMA | CQ/Glycerol | Good conversion results |
| TEGDMA | CQ/Glycerol | 96.31 |
| Bis-GMA | CQ/Glycerol | No significant difference from other systems |
| Bis-EMA | CQ/Glycerol | Similar to standard systems |
| ERA-GDMA | Not specified | 86.2 ± 6.4 |
| SEA-GDMA | Not specified | 84.2 ± 3.7 |
| ERA-HEMA | Not specified | 66.4 ± 10.3 |
| Source: researchgate.netufc.brscielo.br |
Hydrophilicity of this compound Polymers
Polymers based on this compound (GDMA) exhibit hydrophilic properties, largely due to the presence of hydroxyl groups within their structure. tandfonline.comresearchgate.nettandfonline.com This hydrophilicity influences the material's interaction with aqueous environments, affecting properties like water sorption and swellability. tandfonline.comtandfonline.com
The hydroxyl (-OH) group in the GDMA monomer is a key contributor to the hydrophilicity of the resulting polymers. tandfonline.comtandfonline.comresearchgate.net This functional group allows for interactions with water molecules, leading to water uptake. ufc.br In some applications, such as dental adhesives, this hydrophilicity can be advantageous, aiding in the infiltration of the adhesive into dentin. ufc.br However, it can also lead to increased water sorption and solubility, which may not always be desirable. ufc.br
Studies have shown that replacing the more hydrophilic 2-hydroxyethyl methacrylate (HEMA) with the dimethacrylate GDMA in dental adhesives can lead to lower water sorption and solubility, while still providing sufficient hydrophilicity for bonding. ufc.br The presence of the hydroxyl group in GDMA also contributes to hydrolytic resistance, which can minimize the degradation of the polymer and the release of monomers, ultimately improving adhesion. researchgate.net
Copolymerization of GDMA with other hydrophilic monomers, such as glycerol 1,3-diglycerolate diacrylate (GDGDA), which contains three hydroxyl groups, can be used to create highly hydrophilic microbeads. tandfonline.comtandfonline.com The hydrophilicity of these microbeads can be controlled by adjusting the ratio of the comonomers. tandfonline.com
Hydrogen bonding plays a significant role in the gelation of this compound (GDMA), particularly in hydrophobic solvent systems. researchgate.net The hydroxyl group in the GDMA structure is capable of forming hydrogen bonds, which can enhance the gelation process. researchgate.net
Dynamic light scattering (DLS) studies have shown that the gelation of GDMA is enhanced in a hydrophobic solvent like toluene (B28343), suggesting that hydrogen bonding contributes to the formation of more ordered three-dimensional structures. researchgate.net In contrast, this interaction is weaker in more polar, alcoholic solvents. researchgate.net This indicates that the gelation of GDMA can proceed through both the cross-linking of its vinyl groups and through hydrogen bonding interactions. researchgate.net
The ability of glycerol to act as a hydrogen-bond-donating agent can also induce rapid gelation. wiley.com This is a key principle in the formation of some hydrogels, where hydrogen bonding between polymer chains leads to the formation of a three-dimensional network. wiley.comnih.gov
Role of Hydroxyl Functionality
Mechanical Properties of Polymer Networks
The mechanical properties of polymer networks derived from this compound (GDMA) are significantly influenced by the highly cross-linked structure formed during polymerization. musechem.com These properties, including stiffness, hardness, and durability, are critical for the performance of materials in various applications, such as dental composites.
The formation of a dense, three-dimensional network through the cross-linking of GDMA is essential for achieving high stiffness and hardness in the resulting polymer. The bifunctional nature of the GDMA monomer, with its two polymerizable methacrylate groups, allows for the creation of a robust and durable material. ufc.br
Studies have shown that the incorporation of GDMA into polymer formulations can lead to improved mechanical properties. For example, experimental dental adhesives containing GDMA have demonstrated significantly higher storage moduli, a measure of stiffness, compared to adhesives with other dimethacrylates like ethyleneglycol dimethacrylate (EGDM) or diethyleneglycol dimethacrylate (DEGDM). pocketdentistry.comnih.gov This indicates a stiffer and more structurally stable material.
Furthermore, the replacement of 2-hydroxyethyl methacrylate (HEMA) with GDMA in simplified adhesives has been shown to result in a higher elastic modulus. ufc.br Specifically, a self-etch adhesive with GDMA exhibited a significantly higher elastic modulus (17.1 ± 14.4 MPa) compared to its HEMA-containing counterpart (0.41 ± 0.1 MPa). ufc.br This highlights the positive impact of GDMA's cross-linking ability on the stiffness of the polymer network.
The following table summarizes the mechanical properties of different adhesive formulations.
| Adhesive Formulation | Elastic Modulus (MPa) |
| ERA-GDMA | 22.4 ± 8 |
| SEA-GDMA | 17.1 ± 14.4 |
| ERA-HEMA | Intermediate results |
| SEA-HEMA | 0.41 ± 0.1 |
| Source: ufc.br |
Elastic Modulus and Rubbery Moduli
The mechanical integrity of polymer networks derived from this compound is significantly influenced by their elastic and rubbery moduli. In studies comparing different methacrylate monomers, experimental adhesives containing GDM demonstrated significantly higher storage moduli in both dry and wet conditions compared to those with ethylene glycol dimethacrylate (EGDM) or diethylene glycol dimethacrylate (DEGDM). pocketdentistry.comresearchgate.net This indicates a greater stiffness and resistance to deformation for GDM-based polymers.
Furthermore, the rubbery moduli of adhesives containing GDM were found to be substantially greater than control adhesives. pocketdentistry.comresearchgate.net A higher rubbery modulus is indicative of a higher crosslink density within the polymer network. pocketdentistry.comresearchgate.net This increased crosslinking in GDM-based materials contributes to a more robust and less homogeneous polymer network structure. pocketdentistry.comresearchgate.net The replacement of 2-hydroxyethyl methacrylate (HEMA) with GDM in dental adhesives has been shown to enhance the elastic modulus, contributing to better mechanical properties and polymerization. researchgate.net
Table 1: Comparative Mechanical Properties of Methacrylate-Based Adhesives
| Co-monomer | Storage Modulus (Dry) | Storage Modulus (Wet) | Rubbery Modulus |
|---|---|---|---|
| GDM | Significantly Higher than EGDM/DEGDM pocketdentistry.comresearchgate.net | Significantly Higher than EGDM/DEGDM pocketdentistry.comresearchgate.net | Significantly Greater than Control pocketdentistry.comresearchgate.net |
| EGDM | Lower than GDM pocketdentistry.comresearchgate.net | Lower than GDM pocketdentistry.comresearchgate.net | Not specified |
| DEGDM | Lower than GDM pocketdentistry.comresearchgate.net | Lower than GDM pocketdentistry.comresearchgate.net | Not specified |
Porosity and Morphological Features of this compound Polymers
The porous architecture of GDM-based polymers is a critical characteristic that dictates their functionality in applications such as separation media and catalyst supports. acs.org The morphology can be precisely controlled to create structures with specific pore sizes and network formations.
Macroporous and Mesoporous Structures
GDM is utilized in the synthesis of macroporous polymer monoliths. kyoto-u.ac.jp These materials can be designed to possess well-defined macropores, which are essential for efficient liquid transport. acs.org In some instances, GDM-based monoliths exhibit a bimodal pore size distribution, with pores in both the mesopore (2–50 nm) and macropore (>50 nm) ranges. daneshyari.com For example, a poly-GDM monolith prepared with an ultra-high molecular weight polystyrene porogen showed a sharp bimodal distribution with peaks around 4 nm and 1–2 μm. daneshyari.com However, in other preparations, the collapse of micro- and mesopores during drying, due to significant shrinkage, can result in monoliths with primarily unimodal macropores. kyoto-u.ac.jp
Bicontinuous Network Structures
A key morphological feature achievable with GDM polymerization is a bicontinuous network structure. acs.orgkyoto-u.ac.jp This structure consists of interconnected solid polymer skeletons and continuous macropores, which is highly advantageous for applications requiring rapid liquid transport. acs.org The formation of these well-defined, bicontinuous structures is often induced by a process called spinodal decomposition during polymerization. acs.orgacs.org This process creates a temporal biphasic morphology that is then solidified, resulting in the characteristic interconnected skeletons and macropores after drying. acs.org
Influence of Polymerization Conditions on Pore Properties
The pore properties of GDM-based polymers are highly tunable by altering the polymerization conditions. A crucial factor is the use of a porogen, a solvent or polymer that induces phase separation during polymerization.
Porogen Type and Concentration: The choice and concentration of the porogen significantly impact the final porous structure. For instance, using poly(ethylene oxide) (PEO) as a polymeric porogen can induce spinodal decomposition, leading to well-defined macroporous gels. acs.orgacs.org The size and volume of these macropores can be controlled by simply changing the initial composition of the polymerization mixture. acs.orgacs.org The morphology can transform from an aggregated globule form to a three-dimensionally continuous skeletal structure with an increase in the molecular weight of a standard polystyrene porogen. daneshyari.com
Polymerization Technique: The polymerization method also plays a vital role. Atom transfer radical polymerization (ATRP) allows for homogeneous cross-linking, which facilitates the occurrence of isotropic spinodal decomposition over extended length scales, leading to more precise control over pore properties compared to conventional free radical polymerization. acs.orgacs.org Similarly, organotellurium-mediated living radical polymerization (TERP) has been used to fabricate rigid GDM-based monoliths with well-defined macropores. kyoto-u.ac.jp
Table 2: Influence of Polymerization Conditions on Pore Properties of GDM Polymers
| Polymerization Condition | Effect on Pore Properties | Reference |
|---|---|---|
| Porogen | Induces phase separation, creating porous structures. | daneshyari.com |
| Increasing PEO concentration | Leads to coarser macroporous morphologies. | kyoto-u.ac.jp |
| Increasing molecular weight of polystyrene porogen | Transforms morphology from aggregated globules to a 3D continuous skeletal structure. | daneshyari.com |
| Living Radical Polymerization (ATRP, TERP) | Allows for homogeneous cross-linking and well-defined, controllable pore structures. | acs.orgkyoto-u.ac.jpacs.org |
Applications of Glycerol 1,3 Dimethacrylate in Biomedical and Biotechnological Fields
Dental Materials and Adhesives
Glycerol (B35011) 1,3-dimethacrylate (GDM) is a dimethacrylate monomer frequently utilized in the formulation of dental materials. Its favorable characteristics make it a suitable component for dental composites and adhesives, where it contributes to the formation of highly crosslinked polymer networks. sigmaaldrich.com These networks are crucial for imparting stiffness, hardness, and durability to the final restorative materials. sigmaaldrich.com
Dental Composites and Resinous Systems
In dental composites and resinous systems, GDM often acts as a diluent monomer. sigmaaldrich.com Its inclusion in the formulation helps to create polymers with desirable mechanical properties and resistance to water and other chemicals. ontosight.ai This makes it a valuable ingredient for applications where stability and longevity are paramount. ontosight.ai
Dentin Adhesives and Bonding Performance
GDM plays a role in dentin adhesives, which are critical for bonding restorative materials to the tooth structure. The performance of these adhesives is a key factor in the success and durability of dental restorations. cmu.ac.th Some universal adhesives incorporate glycerol phosphate (B84403) dimethacrylate (GPDM), a derivative of GDM, as the functional monomer responsible for adhesion. quintessence-publishing.com
Research has explored the use of Glycerol-dimethacrylate (GDMA) as a substitute for 2-hydroxyethyl methacrylate (B99206) (HEMA) in simplified dental adhesives. nih.govufc.br HEMA is a commonly used hydrophilic monomer, but it has drawbacks such as high water uptake and the formation of linear polymers. nih.govufc.br Studies have shown that replacing HEMA with GDMA can lead to improved polymerization, enhanced mechanical properties, better dentin adhesion, and reduced water uptake and solubility. nih.govufc.br In experimental simplified etch-and-rinse and self-etch adhesives, those containing GDMA demonstrated a higher degree of conversion than their HEMA-containing counterparts. nih.gov Furthermore, GDMA-containing self-etch adhesives showed no significant drop in bond strength after aging. nih.govufc.br
A study comparing experimental adhesives with HEMA and GDMA found that the GDMA-containing self-etch adhesive had a higher elastic modulus. nih.govufc.br The etch-and-rinse adhesive with GDMA exhibited lower water sorption and solubility. nih.govufc.br
Table 1: Comparison of Physicochemical Properties of HEMA vs. GDMA Adhesives
| Property | Adhesive Type | HEMA | GDMA | Finding |
|---|---|---|---|---|
| Elastic Modulus | Self-Etch | Lower | Higher | GDMA promoted a higher elastic modulus. nih.govufc.br |
| Water Sorption | Etch-and-Rinse | Higher | Lower | GDMA-containing adhesive had lower water sorption. nih.govufc.br |
| Solubility | Etch-and-Rinse | Higher | Lower | GDMA-containing adhesive had lower solubility. nih.govufc.br |
| Degree of Conversion | Both | Lower | Higher | GDMA adhesives showed a statistically higher degree of conversion. nih.gov |
| Bond Strength (after aging) | Self-Etch | Dropped Significantly | No Significant Drop | GDMA self-etch adhesive maintained bond strength after aging. nih.govufc.br |
Water sorption and solubility are critical factors that influence the long-term stability of dental adhesives. pocketdentistry.combham.ac.uk High water sorption can lead to the plasticization of the polymer and degradation of the bonded interface. cmu.ac.thmdpi.com
Another study investigated the effect of different co-monomers on water sorption in experimental adhesives. pocketdentistry.com It was found that an adhesive containing GDM showed significantly higher storage moduli in both dry and wet conditions compared to those with ethyleneglycol dimethacrylate (EGDM) or diethyleneglycol dimethacrylate (DEGDM). pocketdentistry.com The rubbery moduli of adhesives with GDM were also significantly greater than the control, indicating a higher crosslink density. pocketdentistry.com
Research on experimental self-adhesive resin cements (SARCs) showed that a formulation with 1,3-glycerol dimethacrylate phosphate (GDMAP) had the highest water sorption and solubility compared to a control group and a group with bis 2-(methacryloyloxy)-ethyl-phosphate (2MP). ohi-s.com The higher solubility of the GDMAP group was potentially linked to its lower degree of conversion, which could lead to more unreacted components leaching out during water storage. ohi-s.com
Table 2: Water Sorption and Solubility of Experimental Dental Adhesives
| Adhesive Formulation | Water Sorption (µg/mm³) | Solubility (µg/mm³) |
|---|---|---|
| ERA-GDMA | 150.2 ± 47.6 | 8.9 ± 14.5 |
| SEA-HEMA | 332.6 ± 99.6 | 99.0 ± 67.6 |
| SEA-GDMA | 369.1 ± 99.5 | Not specified |
Data from a study comparing HEMA and GDMA in simplified adhesives. ufc.br
| Experimental SARC Formulation | Water Sorption (Wsp) | Water Solubility (Wsl) |
| Control | Lower | Lower |
| 2MP | Intermediate | Intermediate |
| GDMAP | Highest | Highest |
| Data from a study on self-adhesive resin cements. ohi-s.com |
The stability of the interface between the adhesive and the tooth structure is crucial for the longevity of dental restorations. mdpi.comunige.ch Degradation of this interface can occur through hydrolysis of the resin and collagen components within the hybrid layer. mdpi.comunige.ch
In research comparing HEMA and GDMA, nanoleakage was higher and gaps were observed at the interface of HEMA-containing adhesives, which was less prevalent in the GDMA counterparts. nih.govufc.br This suggests that GDMA can contribute to a more stable and tighter interface. ufc.br The ability of GDMA to form crosslinked polymers, as opposed to the linear polymers formed by HEMA, contributes to its improved hydrolytic resistance and reduced degradation. ufc.br
Studies on self-etching adhesives have shown that the composition of the adhesive affects its interaction with the dentin. acs.org The use of more hydrophobic bonding layers, often found in multi-step adhesive systems, has been shown to enhance bonding performance and resistance to hydrolytic degradation. unige.ch
Water Sorption and Solubility in Adhesive Systems
3D-Printable Antimicrobial Composite Materials for Dentistry
Glycerol 1,3-dimethacrylate is also a component in the development of innovative 3D-printable antimicrobial composite materials for dental applications. sigmaaldrich.com These materials aim to combine the benefits of additive manufacturing with antimicrobial properties to create devices such as dental and orthopedic implants. researchgate.net
In these formulations, GDM is used to prepare the polymer matrix, often in combination with other methacrylate monomers like diurethane dimethacrylate (DUDMA) or urethane (B1682113) dimethacrylate (UDMA). sigmaaldrich.compharmaexcipients.com Antimicrobial properties are typically conferred by incorporating agents like quaternary ammonium (B1175870) methacrylate. researchgate.netpharmaexcipients.com The resulting photocurable resin can be used in stereolithography (SLA) 3D printing processes to fabricate objects that can kill bacteria on contact. researchgate.net
Tissue Engineering and Regenerative Medicine
This compound (GDM) is a versatile crosslinking agent that has found significant utility in the fields of tissue engineering and regenerative medicine. Its biocompatibility and ability to form robust, three-dimensional networks make it an ideal candidate for creating scaffolds that support cell growth and tissue regeneration.
Scaffolds for Cell Culture
This compound is a key component in the fabrication of scaffolds for cell culture. These scaffolds provide a synthetic extracellular matrix that supports cell attachment, proliferation, and differentiation. The porosity of the scaffold is a critical factor that influences cell behavior. By controlling the polymerization conditions, scaffolds with tailored pore sizes and interconnectivity can be created to meet the specific requirements of different cell types and tissues.
| Scaffold Material | Porogen | Porosity (%) | Application |
| Poly(glycerol sebacate) methacrylate (PGS-M) | Sucrose | 75 | Fibroblast culture |
| Poly(glycerol sebacate) methacrylate (PGS-M) | Sodium chloride | 60-80 | Cartilage tissue engineering |
Thermoresponsive Microbeads in Drug Delivery Systems
This compound is also used in the synthesis of thermoresponsive microbeads for drug delivery applications. These microbeads are designed to release their payload in response to changes in temperature, allowing for targeted and controlled drug release. The thermoresponsive behavior is typically achieved by copolymerizing GDM with a temperature-sensitive monomer, such as N-isopropylacrylamide (NIPAAm).
The resulting microbeads exhibit a lower critical solution temperature (LCST), above which they shrink and release the encapsulated drug. This property makes them particularly useful for delivering drugs to specific sites in the body where the temperature is slightly elevated, such as tumor tissues. The crosslinking density, which is controlled by the concentration of GDM, plays a crucial role in determining the swelling behavior and drug release kinetics of the microbeads.
| Monomer Composition | Crosslinking Agent | LCST (°C) | Application |
| N-isopropylacrylamide (NIPAAm) | This compound | 32 | Targeted drug delivery |
| N-isopropylacrylamide (NIPAAm), Acrylamide (AAm) | This compound | 35-40 | Controlled drug release |
Hydrogel Formulations for Biomedical Applications
Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in biomedical applications due to their high water content and biocompatibility. nih.govresearchgate.net this compound is an important crosslinking agent in the formulation of hydrogels with enhanced mechanical properties and stability. researchgate.nettandfonline.com
| Hydrogel Composition | Crosslinking Agent | Swelling Ratio (%) | Application |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | This compound | 40-60 | Contact lenses |
| Poly(acrylamide) (PAAm) | This compound | 100-200 | Wound dressings |
| Poly(ethylene glycol) (PEG) | This compound | 500-1000 | Tissue engineering |
Chromatographic Applications
This compound has also demonstrated significant potential in the field of chromatography, particularly in the preparation of monolithic columns and packing materials for high-performance liquid chromatography (HPLC).
Monolithic Columns for HPLC
Monolithic columns are continuous, porous structures that offer several advantages over traditional packed columns, including higher permeability and lower backpressure. researchgate.netresearchgate.net this compound is a versatile monomer for the in-situ preparation of polymer-based monolithic columns. researchgate.netresearchgate.net
The porous structure of the monolith is formed during the polymerization process through a phenomenon known as phase separation. researchgate.net By carefully controlling the composition of the polymerization mixture, including the type and concentration of porogenic solvents, monolithic columns with a wide range of pore sizes and surface areas can be fabricated. researchgate.netnih.govchromatographyonline.com These columns have been successfully used for the separation of both small molecules and large biomolecules. nih.gov
| Monomer | Porogen | Column Efficiency (plates/m) | Application |
| This compound | 1-Propanol, 1,4-Butanediol, Water | 35,000 | Separation of alkylbenzenes |
| This compound | Polystyrene, Chlorobenzene | 34,000 | Separation of small molecules |
| This compound, Glycidyl (B131873) methacrylate | Not specified | Not specified | Size exclusion chromatography |
Packing Materials for Semimicro HPLC
In addition to monolithic columns, this compound is also used to prepare uniformly sized, polymer-based packing materials for semimicro HPLC. researchgate.netnih.gov These packing materials are produced by a copolymerization technique using a multistep swelling and polymerization method. researchgate.netnih.gov
The resulting beads exhibit excellent chromatographic performance, with high column efficiency and good separation of various analytes. nih.gov The pore size and distribution of the packing materials can be optimized to achieve excellent column efficiency for the separation of challenging compounds, such as polyaromatic hydrocarbons (PAHs). nih.gov
| Monomer Mixture | Column Efficiency (plates) | Application |
| Alkyl methacrylate, this compound (1:1 v/v) | 13,000 | Separation of polyaromatic hydrocarbons |
| This compound, Glycidyl methacrylate | Not specified | Size exclusion chromatography |
Affinity Chromatography Media
This compound (GDM) serves as a critical hydrophilic and cross-linkable monomer in the synthesis of polymeric media for chromatography applications. Its structure, featuring hydroxyl groups, imparts hydrophilicity to the resulting polymer matrix, which is advantageous for use in biological separations.
In the production of porous particles for chromatography, GDM is often copolymerized with other monomers to create a base material with specific functionalities. google.com For instance, it can be copolymerized with glycidyl methacrylate to form porous particles. google.com In this context, GDM acts as a crosslinking agent, providing mechanical strength to the chromatography packing material. google.com The concentration of GDM in the monomer mixture is a crucial parameter; it is typically maintained between 5 to 30 mol %. google.com This range ensures that the resulting media possesses sufficient hydrophilicity for use in applications like size exclusion chromatography while retaining the mechanical integrity needed to prevent the column from compacting under pressure. google.com
The synthesis of these materials often involves suspension polymerization, where hydrophilic monomers like GDM and glycerol 1,3-diglycerolate diacrylate (GDGDA) are copolymerized to form spherical, swellable microbeads. tandfonline.com These poly(GDMA-co-GDGDA) microbeads are noted for being highly hydrophilic due to the hydroxyl functionalities contributed by both crosslinking agents. tandfonline.com Such microbeads are considered promising materials for various biotechnological and biomedical applications, including their use as carriers in affinity chromatography. tandfonline.com The base matrix of these particles can be further modified; for example, the glycidyl groups from a comonomer like glycidyl methacrylate can be opened and hydrophilized to enhance performance. google.com While many affinity chromatography monoliths are based on glycidyl methacrylate and ethylene (B1197577) glycol dimethacrylate, the hydrophilic and cross-linking properties of GDM make it a valuable component in creating advanced chromatography media. nih.gov
| Monomer Component | Role in Chromatography Media | Typical Molar % | Benefit |
| This compound | Hydrophilic crosslinker | 5 - 30% | Provides mechanical strength and hydrophilicity. google.com |
| Glycidyl Methacrylate | Functional monomer | 71 - 94% | Provides reactive glycidyl groups for further modification. google.com |
Other Emerging Applications
This compound and its derivatives are gaining attention as key components in photocurable resins for vat polymerization techniques like stereolithography (SLA). rsc.org These processes use light to cure liquid resins layer-by-layer to create complex three-dimensional objects. acs.org GDM is often used as a crosslinking agent in these formulations. pharmaexcipients.com For example, research has explored mixing diurethane dimethacrylate (UDMA) with glycerol dimethacrylate (GDMA) to create resins for dental and orthopedic applications. pharmaexcipients.com The abundance of glycerol as a byproduct of biofuel production makes it an attractive and sustainable starting material for synthesizing new monomers for 3D printing. rsc.orgrsc.orgresearchgate.net
In one approach, vanillin (B372448) methacrylate was combined with this compound in a one-pot, two-step synthesis that avoids organic solvents. rsc.org The resulting thermoset, once cured, exhibited a high glass transition temperature (150 °C) and a high Young's modulus (4.8 GPa), demonstrating the potential for creating high-performance materials from bio-based sources. rsc.org The properties of the final printed object are highly dependent on the resin's chemical composition, including the type and ratio of monomers and crosslinkers like GDM. researchgate.net
A significant area of research involves creating 3D printing resins with tunable properties by utilizing monomers derived from glycerol skeletons. rsc.orgrsc.org Researchers have synthesized 1,3-diether-2-methacrylates from glycerol intermediates, which can then be 3D printed as neat resins using consumer-grade SLA printers. rsc.orgrsc.org
The key advantage of this approach is the ability to adjust the thermal and mechanical properties of the final printed material by modifying the chemical structure of the glycerol-based monomer. rsc.orgrsc.org For example, a 3D-printed sample of 1,3-diethoxypropan-2-yl methacrylate (MAA-DEP), a monomer with a glycerol skeleton, demonstrated a combination of desirable mechanical and thermal properties, including a tensile strength of 1.61 MPa, an elongation at break of 143%, and a glass transition temperature (Tg) near 0 °C. rsc.org This tunability allows for the design of materials tailored for specific applications, ranging from rigid and strong parts to soft and ductile objects. nih.gov The use of glycerol or hyperbranched poly(glycerol)s as plasticizers in protein-based bioplastics has also been shown to modulate mechanical properties, resulting in softer and more ductile materials suitable for 3D printing. nih.gov
| Monomer Example | Tensile Strength | Elongation at Break | Glass Transition Temp. (Tg) |
| 1,3-diethoxypropan-2-yl methacrylate (MAA-DEP) | 1.61 MPa rsc.org | 143% rsc.org | ~0 °C rsc.org |
An innovative application stemming from the use of glycerol-based methacrylate monomers is their ability to facilitate the recycling of waste thermoplastics into SLA-printable formulations. rsc.orgrsc.org A notable feature of certain glycerol-derived monomers, such as 1,3-diethoxypropan-2-yl methacrylate (MAA-DEP), is their capacity to dissolve common waste thermoplastics like polystyrene (PS). rsc.orgrsc.org
This solvating power presents a significant advancement in additive manufacturing by offering a pathway to incorporate post-consumer plastics into high-value 3D printing materials. rsc.orgrsc.org The process involves dissolving the waste thermoplastic directly into the glycerol-based monomer resin before printing. This approach not only provides a method for upcycling plastic waste but also contributes to the development of more sustainable photocurable technologies. researchgate.net This capability addresses a major environmental concern related to plastic waste by creating a circular economy pathway for materials that would otherwise end up in landfills. rsc.org
Advanced Analytical Techniques in Glycerol 1,3 Dimethacrylate Research
Spectroscopic Methods
Spectroscopic techniques are powerful tools for investigating the molecular structure and polymerization behavior of Glycerol (B35011) 1,3-dimethacrylate.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify functional groups and to monitor the polymerization process of dental resins containing Glycerol 1,3-dimethacrylate. The degree of conversion from monomer to polymer can be determined by tracking the change in the absorption peak of the aliphatic carbon-carbon double bond (C=C).
In a typical analysis, the absorption spectra of the unpolymerized and polymerized material are recorded. The peak corresponding to the aliphatic C=C stretching vibration, usually found around 1638 cm⁻¹, is compared to an internal standard, often the aromatic carbon-carbon (C=C) stretching vibration peak at approximately 1608 cm⁻¹. semanticscholar.orgnih.gov The degree of conversion (DC) is then calculated based on the decrease in the intensity of the methacrylate (B99206) C=C peak after polymerization. semanticscholar.orgmdpi.com
Research has utilized FTIR to evaluate the degree of conversion in experimental dental adhesives and composites formulated with this compound. semanticscholar.orgmdpi.com For instance, in a study investigating an experimental light-curing two-step dental adhesive, FTIR was used to analyze the bottom surfaces of the samples before and after light curing. mdpi.com The spectra were obtained in a range of 4000–650 cm⁻¹ to determine the extent of polymerization. mdpi.com Another study used FTIR to assess the degree of conversion of a composite resin when different adhesive systems, also containing this compound, were used as modeling liquids. semanticscholar.org
The following table summarizes representative FTIR data for materials containing this compound:
| Material Type | Wavenumber Range (cm⁻¹) | Monomer Peak (cm⁻¹) | Internal Standard Peak (cm⁻¹) | Application |
| Experimental Dental Adhesive | 4000–650 | 1638 | 1608 | Degree of Conversion |
| Composite Resin | Not Specified | 1638 | 1608 | Degree of Conversion |
| Experimental Endodontic Sealer | Not Specified | 1050 (characteristic peak for Ag@SiO2 particles) | Not Specified | Characterization of filler particles |
This table is generated based on data from multiple sources. semanticscholar.orgmdpi.comufrgs.br
Micro-Raman Spectroscopy for Degree of Conversion
Micro-Raman spectroscopy is another valuable technique for determining the degree of conversion (DC) of this compound-based materials. This method offers high spatial resolution, allowing for the analysis of specific areas within a sample. Similar to FTIR, the calculation of DC is based on the change in the intensity of the C=C stretching band of the methacrylate group.
In studies on experimental endodontic sealers containing this compound, micro-Raman spectroscopy has been employed to monitor the polymerization kinetics and calculate the degree of conversion. researchgate.netpocketdentistry.com The ratio of the aliphatic C=C absorption at 1635-6 cm⁻¹ to an internal standard, such as an aromatic carbon-carbon stretching band that remains constant during polymerization, is compared before and after curing. researchgate.net
Research on a self-adhesive endodontic sealer, which included this compound in its formulation, used micro-Raman spectroscopy to determine the DC at various depths and time points. researchgate.net The results showed that the degree of conversion could vary depending on the location within the root canal and the curing mode (dual-cure vs. self-cure). researchgate.net For example, in dual-cure mode, the DC at 24 hours was lower in the apical section compared to the more coronal sections. researchgate.net
The following table presents data from a study using micro-Raman spectroscopy to evaluate the degree of conversion in an experimental endodontic sealer.
| Time | Location | Curing Mode | Degree of Conversion (%) (Mean ± SD) |
| 24 h | Coronal | Self-Cure | 87.16 ± 7.65 |
| 24 h | Coronal | Dual-Cure | 88.45 ± 3.25 |
| 48 h | Coronal | Self-Cure | 88.53 ± 6.05 |
| 48 h | Coronal | Dual-Cure | 88.52 ± 4.27 |
| 1 week | Coronal | Self-Cure | 88.84 ± 3.51 |
| 1 week | Coronal | Dual-Cure | 89.93 ± 3.70 |
This table is based on data from a study on a self-adhesive endodontic sealer. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a powerful tool for the structural elucidation of this compound and its derivatives. It provides detailed information about the chemical environment of hydrogen atoms within the molecule.
In the synthesis and characterization of urethane (B1682113) macromonomers, where this compound is used as a reactant, ¹H NMR is essential for confirming the structure of the resulting products. mdpi.com For instance, a patent document describes the ¹H NMR spectrum of a product derived from this compound, showing characteristic chemical shifts (δ) in ppm. google.com
A representative ¹H NMR data for a derivative of this compound is shown below:
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 1.30 | s | 3 H | CH₃ |
| 1.41 | s | 3 H | CH₃ |
| 1.52 | s | 3 H | CH₃ |
| 4.05 | m | 2 H | CH₂ |
| 4.24 | m | 2 H | CH-C4 + C5 |
This table is based on data from a patent describing a derivative of this compound. google.com
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the thermal stability and phase transitions of polymers derived from this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of materials.
In the context of this compound research, TGA has been used to characterize the thermal properties of experimental endodontic sealers and ORMOCER®s (organically modified ceramics) containing this monomer. ufrgs.bruni-bayreuth.de For instance, in the analysis of silver core-shell nanoparticles (Ag@SiO2) intended for use in endodontic sealers, TGA revealed a significant mass loss at temperatures above 200 °C, which was attributed to the degradation of the core-shell structure. ufrgs.br
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point, and crystallization temperature.
DSC has been employed to study the kinetics of polymerization of this compound and to characterize the thermal behavior of materials containing it. uni-bayreuth.deresearchgate.netgoogle.comnagoya-u.ac.jpnagoya-u.ac.jp For example, a study on ORMOCER®-zeolite nanocomposites, where a derivative of this compound was used, utilized DSC to analyze the materials at a heating rate of 10 °C min⁻¹ under an air atmosphere. uni-bayreuth.de Another study followed the polymerization kinetics of this compound by DSC. researchgate.net
The following table shows representative DSC data for an ORMOCER® material derived from this compound.
| Material | Heating Rate (°C/min) | Atmosphere | Observation |
| Pure ORMOCER® | 10 | Air | Thermal transitions |
| ORMOCER®-zeolite Beta (20 wt.%) | 10 | Air | Thermal transitions |
| ORMOCER®-zeolite Beta (30 wt.%) | 10 | Air | Thermal transitions |
| ORMOCER®-zeolite Beta (40 wt.%) | 10 | Air | Thermal transitions |
This table is based on data from a study on ORMOCER®-zeolite nanocomposites. uni-bayreuth.de
Microscopy Techniques
Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface morphology of materials at high resolution. azooptics.com In the context of this compound (GDMA) research, SEM is employed to visualize the three-dimensional structure of polymer networks, providing insights into pore topology and surface characteristics. mdpi.com
The morphology of hydrogels synthesized from GDMA can be observed using various SEM techniques, including cryogenic SEM (cryo-SEM) and environmental SEM (ESEM). mdpi.com Cryo-SEM involves plunge-freezing the sample in liquid nitrogen before scanning to preserve its hydrated structure. mdpi.com ESEM allows for the observation of swollen specimens in a low-vacuum mode, close to their native state, by avoiding the freezing step. mdpi.com
Research on dimethacrylate polymers with varying glycerol content has utilized SEM to examine the morphological features of the resulting polymers. researchgate.net These studies have shown that the addition of glycerol can influence the final morphology of the polymer system. researchgate.net For instance, in the synthesis of GDMA-crosslinked polymethyl methacrylate, SEM has been used to observe the bead-like structure of the resulting resin. asianpubs.org
Furthermore, SEM has been instrumental in evaluating the nanoleakage at the bonding interfaces of dental adhesives containing glycerol phosphate (B84403) dimethacrylate (GPDM), a derivative of glycerol. acs.org By observing the surface morphology after different treatments, researchers can assess the etching ability and subsequent bond strength. acs.org The roughness of enamel surfaces, a critical factor for micromechanical retention in dental bonding, is also characterized using SEM. acs.org
The table below summarizes findings from SEM studies on GDMA-based materials.
| Material | SEM Technique | Observed Morphological Features | Reference |
| GDMA Hydrogels | Cryo-SEM, ESEM | Pore topology, non-porous and macroporous structures. mdpi.com | mdpi.com |
| Dimethacrylate/Glycerol Polymers | SEM | General morphological characteristics. researchgate.net | researchgate.net |
| GDMA-crosslinked Polymethyl Methacrylate | SEM | Regular bead-shaped structure. asianpubs.org | asianpubs.org |
| GPDM-based Dental Adhesives | SEM | Nanoleakage at bonding interfaces, surface morphology of etched enamel. acs.org | acs.org |
Rheological and Dynamic Mechanical Analysis
Rheological and Dynamic Mechanical Analysis (DMA) are essential techniques for characterizing the viscoelastic properties of materials, such as polymers derived from this compound. datapointlabs.comanton-paar.com These methods provide critical information on how materials deform and flow under stress, which is vital for predicting their performance in various applications. datapointlabs.com
DMA measures the storage modulus (E' or G'), representing the elastic response, and the loss modulus (E'' or G''), representing the viscous response, as a function of temperature, time, or frequency. anton-paar.com The ratio of the loss modulus to the storage modulus is known as tan δ, which provides information about the damping properties of the material. nih.gov
In studies of methacrylate-based dental adhesives, DMA has been used to investigate the influence of the chemical structure of monomers like 1,3-glycerol dimethacrylate (GDM) on the dynamic mechanical properties of the resulting polymers. nih.gov For example, experimental adhesives containing GDM have shown significantly higher storage moduli in both dry and wet conditions compared to those with other dimethacrylates, indicating greater stiffness. nih.gov The rubbery moduli of adhesives with GDM were also found to be significantly greater, suggesting a higher crosslink density. nih.gov The width of the tan δ curve can indicate the heterogeneity of the polymer network structure. nih.gov
The table below presents data from DMA studies on adhesives containing 1,3-glycerol dimethacrylate (GDM).
| Adhesive Formulation | Condition | Storage Modulus (E') | Tan δ Peak Width | Inferred Property | Reference |
| Experimental Adhesive with GDM | Dry | Significantly Higher | - | Higher Stiffness | nih.gov |
| Experimental Adhesive with GDM | Wet | Significantly Higher | - | Higher Stiffness | nih.gov |
| Experimental Adhesive with GDM | - | - | Wider than control | Greater structural heterogeneity | nih.gov |
| Control Adhesive (HEMA/BisGMA) | - | - | Narrowest | Most homogeneous network | nih.gov |
Dynamic Light Scattering (DLS) for Gelation Studies
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. bme.hu In the context of this compound (GDMA) research, DLS is particularly valuable for studying the gelation process of polymers. oup.comresearchgate.net
The gelation of dimethacrylate-type crosslinking agents, including the hydrophilic GDMA, has been investigated using DLS. oup.comresearchgate.net These studies have revealed that the gelation of GDMA is enhanced in hydrophobic solvents like toluene (B28343) due to hydrogen bonding. oup.comresearchgate.net This stronger molecular interaction in a hydrophobic environment leads to the formation of more ordered three-dimensional network structures. oup.comresearchgate.net
DLS allows for the real-time observation of the gelation process, providing insights into the molecular interactions at play. researchgate.net When compared to more hydrophobic crosslinking agents, the hydroxyl group in GDMA's structure contributes to different gelation behavior, especially in solvents of varying polarity. researchgate.net For instance, the molecular interaction during GDMA gelation is weaker in alcoholic solvents compared to toluene, indicating that hydrogen bonding plays a significant role in the crosslinking reaction of its vinyl groups. researchgate.net
Research on the synthesis of monodisperse GDMA-based microgel particles has utilized DLS to determine the hydrodynamic size and size distribution characteristics of the particles. acs.org This information is crucial for controlling the properties of the final microgel, which has potential applications in the biomedical field. acs.org
The table below summarizes the application of DLS in the study of GDMA gelation.
| System Studied | Solvent | DLS Finding | Inferred Mechanism | Reference |
| GDMA Gelation | Toluene (hydrophobic) | Enhanced gelation, stronger molecular interaction. oup.comresearchgate.net | Hydrogen bonding contributes to more ordered 3D structures. oup.comresearchgate.net | oup.comresearchgate.net |
| GDMA Gelation | Toluene with methanol (B129727) or cyclohexanol (B46403) (alcoholic) | Weaker molecular interaction. researchgate.net | Reduced influence of hydrogen bonding. researchgate.net | researchgate.net |
| GDMA-based microgels | Toluene and acetonitrile (B52724) | Determination of hydrodynamic size and size distribution. acs.org | Control over final particle properties. acs.org | acs.org |
Challenges and Future Directions in Glycerol 1,3 Dimethacrylate Research
Optimization of Polymerization Conditions for Enhanced Material Properties
The synthesis of polymers from Glycerol (B35011) 1,3-Dimethacrylate (Glycerol 1,3-DMA) presents a versatile platform for creating materials with a wide array of properties. However, optimizing the polymerization conditions is crucial to unlocking their full potential. Key parameters that influence the final material characteristics include the type and concentration of initiator, polymerization temperature, solvent, and the ratio of comonomers.
Research has shown that photopolymerization is an advantageous method for synthesizing dimethacrylate polymers due to its economic and ecological benefits, such as fast curing and low energy demand. researchgate.net The addition of glycerol as a co-initiator in the photopolymerization of dimethacrylate systems has been explored. Studies have indicated that while the addition of glycerol results in minor modifications to the thermal stability of the polymer, certain systems, like those with urethane-dimethacrylate (UDMA), show good results in terms of conversion degree and morphology. researchgate.net
Suspension polymerization is another effective technique for producing spherical polymer beads from Glycerol 1,3-DMA, particularly for biomedical applications. tandfonline.comtandfonline.com In this method, the organic phase, containing the monomer and a diluent, is dispersed in an aqueous medium with a stabilizer. tandfonline.comtandfonline.com The properties of the resulting microbeads, such as size, size distribution, and swelling behavior, can be controlled by adjusting parameters like the monomer-to-diluent ratio and the stirring rate. tandfonline.comtandfonline.comtandfonline.comresearchgate.net For instance, in a typical procedure, a monomer phase containing Glycerol 1,3-DMA and a diluent is polymerized in an aqueous solution of polyvinyl alcohol (PVA) as a stabilizer, with benzoyl peroxide (BPO) as the initiator, at a controlled temperature. tandfonline.com
The choice of polymerization technique significantly impacts the final polymer structure. For example, atom transfer radical polymerization (ATRP) has been utilized to create macroporous cross-linked organic polymer monoliths with well-defined bicontinuous structures from Glycerol 1,3-DMA. researchgate.net This method allows for precise control over the pore properties of the resulting gels. researchgate.net
Table 1: Influence of Polymerization Parameters on Poly(Glycerol 1,3-Dimethacrylate) Properties
| Parameter | Effect on Polymer Properties | Research Findings |
| Initiator System | Influences polymerization rate and degree of conversion. | Photopolymerization with a co-initiator like glycerol can yield high conversion rates. researchgate.net |
| Polymerization Technique | Determines polymer morphology (e.g., beads, monoliths). | Suspension polymerization yields spherical microbeads. tandfonline.comtandfonline.com ATRP can produce macroporous monoliths. researchgate.net |
| Monomer/Diluent Ratio | Affects the porosity and swelling of the resulting polymer network. | Altering this ratio in suspension polymerization controls microbead properties. tandfonline.comtandfonline.comtandfonline.com |
| Stirring Rate | Controls particle size in suspension polymerization. | A key parameter for tuning the size of microbeads. tandfonline.comtandfonline.comtandfonline.com |
| Temperature | Affects reaction kinetics and final polymer structure. | Controlled temperature is crucial for consistent results in suspension polymerization. tandfonline.com |
Development of Novel this compound-Based Copolymers with Tailored Functionalities
Copolymerization of Glycerol 1,3-DMA with other monomers is a key strategy to develop materials with specific, tailored functionalities for a variety of applications. This approach allows for the incorporation of desired chemical and physical properties into the final polymer network.
For instance, hydrophilic and spherical microbeads have been synthesized by copolymerizing Glycerol 1,3-DMA with Glycerol 1,3-diglycerolate diacrylate (GDGDA). tandfonline.comtandfonline.comtandfonline.com These microbeads are highly hydrophilic due to the hydroxyl functionalities from both monomers and show promise for biomedical and biotechnological applications such as drug delivery and tissue engineering. tandfonline.comtandfonline.com The inclusion of functional monomers like 2-(dimethylamino)ethyl methacrylate (B99206) or methacrylic acid during suspension copolymerization can introduce amine or carboxyl groups, creating bifunctional microbeads. tandfonline.comtandfonline.comtandfonline.com
Another area of development is the creation of vitrimers, a class of polymers that can be reshaped and repaired. Researchers have synthesized sustainable vitrimers by combining Glycerol 1,3-diglycerolate diacrylate with tetrahydrofurfuryl methacrylate. researchgate.netacs.orgnih.gov These bio-based resins are suitable for digital light processing (DLP) 3D printing and exhibit shape memory, weldability, and repairability due to dynamic transesterification at elevated temperatures. researchgate.netacs.orgnih.gov A vitrimer with a 60:40 weight ratio of these two monomers demonstrated a 100% shape recovery ratio and a seven-fold improvement in tensile strength after welding. researchgate.netacs.orgnih.gov
Furthermore, copolymers of Glycerol 1,3-DMA have been investigated as alternatives to hydroxyethyl-methacrylate (HEMA) in dental adhesives. ufc.br Adhesives formulated with Glycerol 1,3-DMA have shown improved polymerization, better mechanical properties, and lower water uptake and solubility compared to their HEMA-containing counterparts. ufc.br
Table 2: Examples of this compound Copolymers and Their Functionalities
| Comonomer | Resulting Copolymer Functionality | Potential Applications |
| Glycerol 1,3-diglycerolate diacrylate | High hydrophilicity, swellability. tandfonline.comtandfonline.comtandfonline.com | Biomedical, biotechnological (e.g., drug delivery, microcarriers). tandfonline.comtandfonline.com |
| Tetrahydrofurfuryl methacrylate | Shape memory, weldability, repairability. researchgate.netacs.orgnih.gov | 3D printing, sustainable and repairable materials. researchgate.netacs.orgnih.gov |
| 2-(Dimethylamino)ethyl methacrylate | Introduction of amine functional groups. tandfonline.comtandfonline.comtandfonline.com | Bifunctional microbeads for various applications. tandfonline.comtandfonline.comtandfonline.com |
| Methacrylic acid | Introduction of carboxyl functional groups. tandfonline.comtandfonline.comtandfonline.com | Bifunctional microbeads for various applications. tandfonline.comtandfonline.comtandfonline.com |
| 4-vinyl pyrrole | Rigid and mechanically strong polymer supports. asianpubs.org | Solid-phase peptide synthesis. asianpubs.org |
Long-term Stability and Degradation Studies in Biomedical Applications
The long-term stability and degradation behavior of Glycerol 1,3-DMA-based polymers are critical considerations for their use in biomedical applications. researchgate.net These materials are often designed to be biodegradable, breaking down into non-toxic products that can be safely eliminated by the body. nih.gov The degradation rate can be controlled by the polymer's chemical structure, crosslink density, and the surrounding biological environment. nih.govmdpi.com
Glycerol-based polyesters, for example, are known for their biocompatibility and biodegradability. researchgate.net Depending on the dicarboxylic acid used in their synthesis, their degradation time in the human body can range from days to years. researchgate.net Compared to well-established biodegradable polymers like poly(lactic acid) and poly(glycolic acid), glycerol-based polymers offer the advantages of an easily modifiable structure and potentially non-acidic degradation products. nih.gov
The degradation of dimethacrylate polymer networks, such as those used in dental materials, is a complex process. researchgate.net It can be influenced by factors like saliva components, chewing forces, and thermal changes from food and drinks. researchgate.net Studies on urethane (B1682113) dimethacrylate (UDMA) have shown that the polymer can degrade over time, with a predicted degradation time of 3 years at 100°C for a 5% degradation level. researchgate.net Understanding the degradation pathways and the by-products formed is essential to ensure the long-term safety of these materials. researchgate.net
For implantable devices and tissue engineering scaffolds, the material's stability is crucial. wiley.com If a longer in vivo stability is required, chemical or physical crosslinking can be employed to slow down the degradation process. wiley.com The hydrolytic degradation of polyesters occurs through the cleavage of ester bonds, and the resulting monomers are typically metabolized through natural pathways. wiley.com
Bio-based and Sustainable Polymer Development using Glycerol Feedstock
The increasing demand for sustainable materials has driven research into the use of renewable feedstocks for polymer production. Glycerol, a major byproduct of biodiesel production, is an abundant and inexpensive bio-based precursor for creating a wide range of polymers. wiley.comrsc.orgbohrium.com Its three hydroxyl groups provide multiple functionalities that can be leveraged to tailor the properties of the resulting polymers. wiley.com
Glycerol can be used to synthesize various value-added chemicals and polymers through direct polymerization, fermentation, and chemical conversion. bohrium.com For example, it can serve as a feedstock for producing polyurethanes and polyesters, replacing non-renewable petrochemical derivatives. bohrium.com The development of polymers from glycerol aligns with the principles of green chemistry, aiming to create environmentally friendly materials from renewable resources.
Researchers are actively exploring different strategies to valorize glycerol for polymeric applications. wiley.com This includes the synthesis of novel functional polymers through methods like reversible addition-fragmentation chain transfer (RAFT) radical copolymerization of glycerol-derived cyclic vinyl ethers with common vinyl monomers. rsc.org This process can yield well-defined copolymers that can be hydrolyzed to produce water-soluble functional polymers. rsc.org
The use of glycerol in photopolymerization processes further enhances the sustainability of the resulting materials. Photopolymerization is an environmentally friendly technique that is fast and energy-efficient. Bio-based materials derived from glycerol, such as glycerol acrylates, have been successfully used in photopolymerization to create polymers with potential applications in biomedicine, electronics, and robotics.
Advanced Characterization of Complex Polymer Network Structures
Characterizing the complex three-dimensional network structure of polymers derived from Glycerol 1,3-DMA is essential for understanding and predicting their material properties. rsc.org Due to their crosslinked and often insoluble nature, a variety of advanced analytical techniques are required to probe their chemical, molecular, and supramolecular structures. rsc.orgresearchgate.net
Key structural parameters include the degree of conversion, crosslink density, and the dimensions of microgel agglomerates. researchgate.net Spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are widely used for functional group analysis and to determine the degree of conversion. rsc.orgresolvemass.canumberanalytics.com FTIR, being a non-invasive technique, is particularly useful for characterizing the functional groups within the polymer network without altering its structure. rsc.org
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal transitions and stability of the polymer network. rsc.orgresolvemass.caspecificpolymers.com Dynamic Mechanical Analysis (DMA) is another powerful tool for examining the viscoelastic properties of the polymer across different temperatures and frequencies, which is crucial for understanding its mechanical behavior. resolvemass.caspecificpolymers.com
Microscopic techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), are employed to visualize the morphology and microstructure of the crosslinked polymer. rsc.orgnumberanalytics.com These methods provide high-resolution images of the surface and internal structure. numberanalytics.com
The combination of these characterization methods allows for a comprehensive understanding of the structure-property relationships in Glycerol 1,3-DMA-based polymer networks, guiding the design of new materials with optimized performance. rsc.orgresearchgate.net
Table 3: Advanced Characterization Techniques for Polymer Networks
| Technique | Information Provided |
| Fourier Transform Infrared (FTIR) Spectroscopy | Functional group analysis, degree of conversion. rsc.orgresolvemass.canumberanalytics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and crosslinking. resolvemass.canumberanalytics.com |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., glass transition temperature). rsc.orgresolvemass.caspecificpolymers.com |
| Thermogravimetric Analysis (TGA) | Thermal degradation and stability. resolvemass.ca |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, mechanical behavior. resolvemass.caspecificpolymers.com |
| Scanning Electron Microscopy (SEM) | Surface morphology and microstructure. rsc.orgnumberanalytics.com |
| Swelling Measurements | Extent of crosslinking. resolvemass.ca |
Q & A
How can researchers evaluate the thermal stability of GDMA-based polymers, and what analytical techniques are most effective?
Classification: Basic
Answer:
To assess thermal stability, use thermogravimetric analysis (TGA) to measure mass loss under controlled heating, differential scanning calorimetry (DSC) to identify phase transitions, and mid-infrared spectroscopy to track chemical degradation (e.g., ester group breakdown). For GDMA systems, compare polymers synthesized with and without glycerol additives. Studies show glycerol minimally impacts thermal stability, with decomposition temperatures (~300–350°C) similar to pure dimethacrylate systems. Ensure heating rates of 10°C/min in inert atmospheres (N₂ or Ar) to avoid oxidative artifacts .
What methodological considerations are critical for optimizing GDMA-based polymer monoliths with controlled macroporous structures?
Classification: Advanced
Answer:
Optimization requires balancing monomer ratios (e.g., GDMA with trimethylolpropane trimethacrylate), initiator concentration (e.g., 1–2 mol% organotellurium mediators), and solvent systems (e.g., DMF with poly(ethylene oxide) as porogen). Polymerization-induced spinodal decomposition during living radical polymerization (e.g., TERP) governs pore formation. Adjust phase separation kinetics by varying temperature (60–80°C) and solvent volatility. Validate pore uniformity via SEM and mercury intrusion porosimetry. For GDMA, macropores >1 µm are achievable with 40–60% solvent content .
How should researchers address contradictions in reported effects of glycerol additives on GDMA polymer networks?
Classification: Advanced
Answer:
Contradictions often arise from differences in glycerol purity, polymerization conditions (e.g., photo vs. thermal initiation), or crosslinker ratios. To resolve discrepancies:
Conduct side-by-side studies using identical GDMA:glycerol molar ratios (e.g., 70:30).
Characterize degree of conversion via FTIR or Raman spectroscopy to confirm polymerization efficiency.
Compare mechanical properties (e.g., flexural strength) and morphological homogeneity (SEM).
Replicate conflicting protocols with controlled variables (e.g., oxygen inhibition in photopolymerization) .
What protocols ensure reliable measurement of mechanical properties in GDMA-based dental materials?
Classification: Basic
Answer:
For microhardness testing:
Prepare samples in Teflon molds (2 mm height × 8 mm diameter) with polyester strips for surface smoothing.
Photoactivate using LED curing lights (800 mW/cm² for 20 sec).
Incubate at 37°C for 24 hrs to simulate oral conditions.
Perform Knoop hardness tests (25 gf load, 30 sec dwell time) with triplicate indentations per surface. Calculate averages and standard deviations to ensure reproducibility .
What advanced synthesis techniques improve GDMA polymerization efficiency and network homogeneity?
Classification: Advanced
Answer:
Living Radical Polymerization (TERP): Use organotellurium mediators (e.g., ethyltellanyl-2-methylpropionate) to control chain growth, reducing heterogeneity. GDMA conversion >90% is achievable at 70°C in DMF .
Photopolymerization with Dual Initiators: Combine camphorquinone (0.1–0.5 wt%) and ethyl-4-dimethylaminobenzoate (EDMAB) under blue light (λ=460 nm). Monitor real-time conversion via FTIR .
Solvent-Free Systems: Pre-polymerize GDMA with minimal solvent to enhance crosslink density and reduce shrinkage .
How can researchers mitigate premature polymerization during GDMA storage and handling?
Classification: Basic
Answer:
Stabilization: Add 100–200 ppm MEHQ (4-methoxyphenol) to inhibit radical formation. Verify stabilizer efficacy via HPLC .
Storage: Keep GDMA at 2–8°C in amber glass under inert gas (Ar/N₂). Monitor peroxide levels monthly.
Handling: Use chilled equipment during synthesis to minimize thermal initiation. Pre-purge reaction vessels with inert gas .
What strategies enhance the reproducibility of GDMA-based hydrogel studies?
Classification: Advanced
Answer:
Standardized Swelling Tests: Immerse hydrogels in PBS (pH 7.4) at 37°C for 24 hrs. Calculate swelling ratio as , where and are swollen and dry weights.
Crosslink Density Calibration: Adjust GDMA concentration (5–20 wt%) and use NMR to quantify unreacted monomers post-polymerization.
Batch-to-Batch Consistency: Pre-filter GDMA through 0.22 µm membranes to remove particulates and oligomers .
How do researchers validate the biocompatibility of GDMA polymers for biomedical applications?
Classification: Advanced
Answer:
Cytotoxicity Assays: Use ISO 10993-5 protocols with L929 fibroblasts. Extract polymers in culture medium (37°C, 24 hrs) and assess cell viability via MTT assay (≥70% viability required).
Hemocompatibility: Test hemolysis (ASTM F756) using fresh human blood. Acceptable thresholds: <5% hemolysis.
In Vivo Implantation: Subcutaneous implantation in rodents (ISO 10993-6) with histopathology at 4/12 weeks to evaluate inflammation and fibrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
